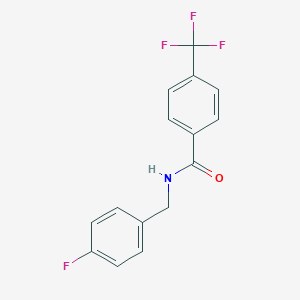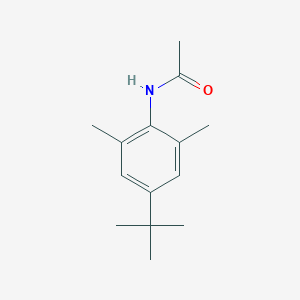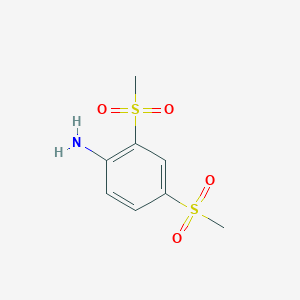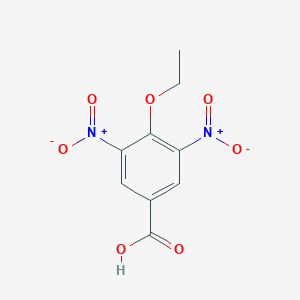
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, arousal, and appetite. The OX1R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The discovery of GSK1521498 has opened up new avenues for research into the orexin system and its potential therapeutic applications.
Mécanisme D'action
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide acts as a selective antagonist of the OX1R, which is predominantly expressed in the lateral hypothalamus. Orexin signaling plays a key role in regulating wakefulness and arousal, and OX1R antagonists have been shown to promote sleep and reduce wakefulness. In addition, orexin signaling has been implicated in the regulation of appetite, and OX1R antagonists have been shown to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide are primarily mediated through the inhibition of OX1R signaling. This results in a reduction in wakefulness and an increase in sleep duration and quality. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been shown to reduce food intake and promote weight loss in animal models. These effects are thought to be mediated through the inhibition of orexin signaling in the hypothalamus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its selectivity for the OX1R, which allows for specific targeting of the orexin system. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively characterized in preclinical models, which provides a strong foundation for further research. However, one limitation of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide on human physiology are not well understood, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research into N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide and the orexin system. One area of interest is the role of orexin signaling in the regulation of stress and anxiety. Orexin has been implicated in the regulation of the stress response, and OX1R antagonists have been shown to reduce anxiety-like behavior in animal models. Another area of interest is the potential therapeutic applications of OX1R antagonists in the treatment of sleep disorders and obesity. N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential in human patients.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 4-fluorobenzylamine with trifluoroacetic anhydride to form N-(4-fluorobenzyl)trifluoroacetamide. This intermediate is then reacted with 4-(trifluoromethyl)benzoic acid to form N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing food intake and promoting weight loss in animal models. In addition, it has been shown to improve sleep quality and reduce wakefulness in rodents. These effects are thought to be mediated through the inhibition of OX1R signaling.
Propriétés
Nom du produit |
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide |
|---|---|
Formule moléculaire |
C15H11F4NO |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F4NO/c16-13-7-1-10(2-8-13)9-20-14(21)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Clé InChI |
QKQQHHUNEJEZDV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)




![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)



